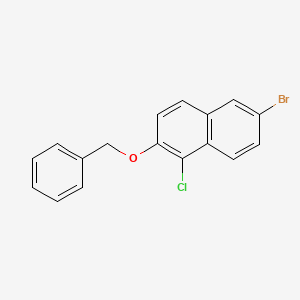
6-Benzyloxy-2-bromo-5-chloronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyloxy-2-bromo-5-chloronaphthalene is an organic compound that belongs to the naphthalene family. It is characterized by the presence of a benzyloxy group at the 6th position, a bromine atom at the 2nd position, and a chlorine atom at the 5th position on the naphthalene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-2-bromo-5-chloronaphthalene typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Bromination: The naphthalene undergoes bromination at the 2nd position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: The brominated naphthalene is then subjected to chlorination at the 5th position using chlorine gas or a chlorinating agent like sulfuryl chloride.
Benzyloxylation: Finally, the chlorinated and brominated naphthalene is reacted with benzyl alcohol in the presence of a base such as potassium carbonate to introduce the benzyloxy group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
6-Benzyloxy-2-bromo-5-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the benzyloxy group.
Reduction: Compounds with reduced halogen atoms or hydroxyl groups replacing the benzyloxy group.
科学研究应用
6-Benzyloxy-2-bromo-5-chloronaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activity.
作用机制
The mechanism of action of 6-Benzyloxy-2-bromo-5-chloronaphthalene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the halogen atoms can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-Benzyloxy-2-bromo-5-fluoronaphthalene: Similar structure but with a fluorine atom instead of chlorine.
6-Benzyloxy-2-chloro-5-bromonaphthalene: Similar structure but with the positions of bromine and chlorine swapped.
6-Benzyloxy-2-bromo-5-iodonaphthalene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
6-Benzyloxy-2-bromo-5-chloronaphthalene is unique due to the specific combination of substituents on the naphthalene ring
属性
IUPAC Name |
6-bromo-1-chloro-2-phenylmethoxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClO/c18-14-7-8-15-13(10-14)6-9-16(17(15)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWJSCZEMUVBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














